molecular formula C5H4K2O4 B8689954 2-Methylenesuccinic acid, potassium salt CAS No. 54617-22-0

2-Methylenesuccinic acid, potassium salt

Cat. No.: B8689954
CAS No.: 54617-22-0
M. Wt: 206.28 g/mol
InChI Key: RBYDCVNTVVKIQT-UHFFFAOYSA-L
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Description

2-Methylenesuccinic acid, also known as itaconic acid (C₅H₆O₄), is an unsaturated dicarboxylic acid with a conjugated methylene group adjacent to two carboxylic acid groups . Its potassium salt, likely the dipotassium form (C₅H₄O₄K₂), is derived by replacing the acidic protons of the carboxylic groups with potassium ions.

Comparison with Similar Compounds

Key Properties of 2-Methylenesuccinic Acid (Acid Form):

  • Molecular Formula : C₅H₆O₄
  • Molecular Weight : 130.10 g/mol
  • Solubility : Highly soluble in water (57.6 mg/mL) and alcohols, with a solubility score of 0.56 (bioavailability) .
  • Reactivity : The conjugated double bond enables polymerization (addition/condensation) and esterification, making it valuable in industrial synthesis .
  • Production : Industrially produced via fermentation using Aspergillus terreus, yielding ~80 g/L .

Succinic Acid (Butanedioic Acid)

Key Differences:

  • CP Applications : More prevalent in CPs (e.g., Li, Ag, and uranyl-based CPs) due to simpler coordination chemistry .
  • Industrial Use : Precursor for bioplastics (e.g., PBS) and food additives .
Property 2-Methylenesuccinic Acid, Potassium Salt Succinic Acid (and Salts)
Molecular Formula C₅H₄O₄K₂ (assumed) C₄H₆O₄ (acid) / C₄H₄O₄K₂ (salt)
Molecular Weight ~242.34 g/mol (dipotassium salt) 118.09 g/mol (acid)
Solubility in Water High (inferred from acid’s solubility) 58 g/L (acid)
Polymerization Capacity High (via vinyl group) Low (saturated structure)
Antimicrobial Activity Significant Limited

Adipic Acid (Hexanedioic Acid)

Structure : HOOC-(CH₂)₄-COOH (saturated).
Key Differences :

  • Chain Length : Longer aliphatic chain (6 carbons) enhances flexibility in polyesters (e.g., Nylon 6,6) .
  • CP Applications : Forms 3D frameworks with Mn(II) and Ce(III), showing antiferromagnetic behavior .
  • Production : Primarily petrochemical-derived, though bio-based routes are emerging .
Property This compound Adipic Acid (and Salts)
Molecular Formula C₅H₄O₄K₂ C₆H₁₀O₄ (acid) / C₆H₈O₄K₂ (salt)
Molecular Weight ~242.34 g/mol 146.14 g/mol (acid)
Industrial Demand Niche (fermentation-dependent) High (Nylon 6,6 precursor)
Thermal Stability Stable up to 160°C Higher (melting point 152°C)

Methyl Succinic Acid (2-Methylbutanedioic Acid)

Structure : HOOC-CH(CH₃)-CH₂-COOH (branched, saturated).
Key Differences :

  • Steric Effects : Methyl branch hinders polymerization compared to 2-methylenesuccinic acid.
  • CP Applications : Forms Li-based CPs via solvent-free synthesis but lacks functional versatility .
Property This compound Methyl Succinic Acid (and Salts)
Functional Groups Conjugated double bond + 2 COOH Branched CH₃ + 2 COOH
Photoluminescence Observed in Ca-based CPs Not reported
Bio-Based Production Yes (fermentation) Limited (chemical synthesis)

Properties

CAS No.

54617-22-0

Molecular Formula

C5H4K2O4

Molecular Weight

206.28 g/mol

IUPAC Name

dipotassium;2-methylidenebutanedioate

InChI

InChI=1S/C5H6O4.2K/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2

InChI Key

RBYDCVNTVVKIQT-UHFFFAOYSA-L

Canonical SMILES

C=C(CC(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
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Synthesis routes and methods II

Procedure details

In this example, a 4% potassium itaconate solution was reacted with 5% H2SO4. In addition to 86 g of K2SO4, 64 g of itaconic acid were produced from 104 g of potassium itaconate.
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